4-Ethyl-3-nitro-pyridine
Overview
Description
4-Ethyl-3-nitro-pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with an ethyl group at the fourth position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitro-pyridine typically involves the nitration of 4-ethylpyridine. One common method is the reaction of 4-ethylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, such as sulfur dioxide (SO₂). This reaction yields the N-nitropyridinium ion, which, upon further reaction with sulfur dioxide and hydrogen sulfite (HSO₃⁻) in water, produces this compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-nitro-pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: 4-Ethyl-3-aminopyridine.
Substitution: 4-Ethyl-3-aminopyridine derivatives.
Scientific Research Applications
4-Ethyl-3-nitro-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitro-pyridine involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Nitropyridine: Lacks the ethyl group, making it less lipophilic.
4-Ethylpyridine: Lacks the nitro group, reducing its reactivity in redox reactions.
4-Nitropyridine: Lacks the ethyl group, affecting its overall chemical properties.
Uniqueness: 4-Ethyl-3-nitro-pyridine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-ethyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGMSXSMRUXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460072 | |
Record name | 4-ethyl-3-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847974-76-9 | |
Record name | 4-ethyl-3-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.